4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-phenyl-1,3-thiazole
Description
This compound features a 1,3-thiazole core substituted at the 2-position with a phenyl group and at the 4-position with a 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl moiety. The carbonyl linker between the pyrrolidine and thiazole groups suggests possible hydrogen-bonding interactions, which may enhance binding affinity in pharmacological contexts. While direct synthetic details are unavailable in the provided evidence, analogous compounds (e.g., pyrazole derivatives in ) imply that coupling reactions or catalytic methods (e.g., Sm(ClO₄)₃ under ultrasound, as in ) could be relevant .
Properties
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-22(19-14-27-21(23-19)15-4-2-1-3-5-15)24-10-8-18(13-24)16-6-7-20-17(12-16)9-11-26-20/h1-7,12,14,18H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXTZYCZFGJLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-phenyl-1,3-thiazole is an intriguing molecule due to its complex structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 376.47 g/mol. Its structure includes a thiazole ring, a benzofuran moiety, and a pyrrolidine derivative linked through a carbonyl group. This unique combination suggests diverse biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O2S |
| Molecular Weight | 376.47 g/mol |
| IUPAC Name | [3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
| CAS Number | 2097901-25-0 |
Anticancer Properties
Research has indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The compound's thiazole moiety may enhance its interaction with cellular targets involved in cancer progression.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of thiazole derivatives, the compound exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating potent antitumor activity against A-431 and Jurkat cells . The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring is crucial for enhancing cytotoxic effects.
Antiviral Activity
Preliminary studies suggest that derivatives of this compound show potential as antiviral agents, particularly against HIV. Molecular docking studies have demonstrated that these compounds can effectively interact with HIV-1 proteins, inhibiting viral replication .
Case Study: HIV Inhibition
In an investigation of anti-HIV activity, certain derivatives of the compound were found to significantly reduce viral load in MT-4 cells at low concentrations (EC50 values ranging from 130 to 263 μM). These findings suggest that structural modifications could further enhance antiviral efficacy .
Neuroprotective Effects
Thiazole-containing compounds have also been investigated for their neuroprotective properties. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases.
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
- Antiviral Mechanism : It likely interferes with viral entry or replication processes through direct interaction with viral proteins.
- Neurotransmitter Modulation : The structural components may influence neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Research Implications and Gaps
- Target Compound : Hypothetical applications include kinase inhibition or antimicrobial activity, but experimental validation is needed.
- Comparative Bioactivity: Future studies should compare the target compound’s efficacy against triazole-dihydropyrimidinones () and Balanophonin derivatives () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
